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Abstract

Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), represents a
significant milestone in the targeted therapy of diseases characterized by aberrant extracellular
matrix remodeling. This technical guide provides a comprehensive overview of the discovery,
development history, and core scientific principles of Arp-100. It details the initial synthesis,
mechanism of action, and preclinical evaluation of this compound, supported by quantitative
data, detailed experimental protocols, and visualizations of key biological pathways and
experimental workflows. While the formal development history of Arp-100 beyond its initial
discovery and characterization in the scientific literature is not publicly documented, this guide
consolidates the foundational knowledge that underpins its significance as a research tool and
a potential therapeutic lead.

Discovery and Development History

The journey of Arp-100 begins in the broader context of the development of Matrix
Metalloproteinase (MMP) inhibitors. MMPs, a family of zinc-dependent endopeptidases, are
crucial for tissue remodeling in both physiological and pathological conditions. Their overactivity
is implicated in numerous diseases, including cancer metastasis, arthritis, and cardiovascular
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diseases. The early 2000s saw a concerted effort to develop selective MMP inhibitors to
overcome the side effects observed with broad-spectrum agents in clinical trials.

Arp-100, initially designated as compound 10a, emerged from a research program focused on
designing novel N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of
gelatinase A (MMP-2)[1]. The discovery was first published in 2004 by a team of researchers
led by Armando Rossello. Their work aimed to improve selectivity for MMP-2 over other MMPs,
particularly MMP-1 (collagenase-1), the inhibition of which was linked to musculoskeletal side
effects.

The key innovation in the design of Arp-100 was the introduction of a biphenylsulfonamide
group combined with an oxyamino oxygen in the central pharmacophoric skeleton[1]. This
structural modification was hypothesized to provide optimal interactions within the S1' pocket of
the MMP-2 active site, thereby conferring selectivity.

Following its initial description, the compound was further characterized and studied using
molecular modeling techniques by Tuccinardi et al. in 2006. Their research provided deeper
insights into the binding mode of Arp-100 with MMP-1 and MMP-2, further elucidating the
structural basis for its selectivity.

It is important to note that the designation "Arp-100" appears to have been adopted by
commercial suppliers of research chemicals. There is no publicly available information
regarding a formal development program, including a sponsoring company, or progression into
later-stage preclinical or clinical trials. Therefore, the "development history" of Arp-100 is
primarily rooted in its initial discovery and characterization within the academic and scientific
research community.

Chemical Properties and Synthesis

Arp-100 is chemically known as N-hydroxy-2-(N-isopropoxybiphenyl-4-
ylsulfonamido)acetamide. Its fundamental properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1665776?utm_src=pdf-body
https://www.medchemexpress.com/arp-100.html?locale=ja-JP
https://www.benchchem.com/product/b1665776?utm_src=pdf-body
https://www.medchemexpress.com/arp-100.html?locale=ja-JP
https://www.benchchem.com/product/b1665776?utm_src=pdf-body
https://www.benchchem.com/product/b1665776?utm_src=pdf-body
https://www.benchchem.com/product/b1665776?utm_src=pdf-body
https://www.benchchem.com/product/b1665776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Property Value

Molecular Formula C17H20N205S
Molecular Weight 364.42 g/mol

CAS Number 704888-90-4
Appearance White to off-white solid
Solubility Soluble in DMSO

The synthesis of Arp-100, as described by Rossello et al. (2004), involves a multi-step
process. A generalized schematic of the synthesis is presented below. For a detailed, step-by-
step protocol, please refer to the Experimental Protocols section.
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General Synthetic Workflow for Arp-100.

Mechanism of Action and In Vitro Activity

Arp-100 functions as a potent and selective inhibitor of MMP-2. Its mechanism of action is
based on the chelation of the zinc ion at the active site of the enzyme by its hydroxamic acid
moiety. The selectivity of Arp-100 for MMP-2 is attributed to the specific interactions of its
biphenylsulfonamide group with the S1' subsite of the enzyme's catalytic domain.

The in vitro inhibitory activity of Arp-100 against a panel of matrix metalloproteinases is
summarized in the following table, with data extracted from the foundational publication by
Rossello et al. (2004).
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Enzyme ICs0 (NM)
MMP-2 12
MMP-9 200
MMP-3 4500
MMP-1 >50000
MMP-7 >50000

As the data indicates, Arp-100 exhibits high potency against MMP-2 with an ICso of 12 nM. It
demonstrates significant selectivity over other MMPs, particularly MMP-1 and MMP-7, against
which it shows negligible inhibitory activity at concentrations up to 50 uM. This selectivity profile

is a key characteristic of Arp-100.

The functional consequence of MMP-2 inhibition by Arp-100 is the suppression of the
degradation of extracellular matrix components, such as type IV collagen, a major component
of basement membranes. This has been demonstrated in cell-based assays, where Arp-100
effectively inhibits the invasive properties of cancer cells.
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Mechanism of Action of Arp-100.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery
and characterization of Arp-100.

Synthesis of Arp-100 (Compound 10a)

This protocol is adapted from the experimental section of Rossello et al., Bioorganic &
Medicinal Chemistry, 2004, 12(9), 2441-2450.

Step 1: Synthesis of N-isopropoxybiphenyl-4-sulfonamide
» Dissolve biphenyl-4-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).

e Cool the solution to 0 °C in an ice bath.
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Add O-isopropylhydroxylamine hydrochloride and a base (e.g., triethylamine) dropwise to the
solution.

Stir the reaction mixture at room temperature for the specified duration.

Perform an aqueous work-up and purify the product by column chromatography.

Step 2: Synthesis of ethyl 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetate

Dissolve N-isopropoxybiphenyl-4-sulfonamide in an appropriate solvent (e.g., anhydrous
DMF).

Add a base (e.g., potassium carbonate) and ethyl bromoacetate.
Heat the reaction mixture and stir for the required time.

After cooling, perform an extractive work-up and purify the resulting ester by
chromatography.

Step 3: Synthesis of 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetic acid

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

Add a base (e.g., lithium hydroxide) and stir at room temperature until the hydrolysis is
complete (monitored by TLC).

Acidify the reaction mixture with a suitable acid (e.g., 1N HCI) to precipitate the carboxylic
acid.

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 4: Synthesis of N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide (Arp-100)

Dissolve the carboxylic acid in an anhydrous solvent (e.g., THF).
Add a coupling agent (e.g., EDC) and an activating agent (e.g., HOBU).

Stir the mixture at room temperature for a short period to activate the carboxylic acid.
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e Add a solution of O-(trimethylsilyl)hydroxylamine in the same solvent.
 Stir the reaction at room temperature overnight.

o Perform an aqueous work-up and purify the final product, Arp-100, by crystallization or
column chromatography.

In Vitro MMP Inhibition Assay

This is a generalized protocol based on the methods described in the foundational literature.

Materials:

Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-3, MMP-7, MMP-9)

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NHz2)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NaCl, 10 mM CacClz, 0.05% Brij-35)

Arp-100 stock solution in DMSO

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare serial dilutions of Arp-100 in assay buffer.

 In the wells of the 96-well plate, add the assay buffer, the Arp-100 dilutions (or DMSO for
control), and the recombinant MMP enzyme.

 Incubate the plate at 37 °C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor
to bind to the enzyme.

« Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

e Immediately start monitoring the increase in fluorescence intensity over time using a plate
reader (excitation and emission wavelengths appropriate for the substrate).
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» Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

» Determine the percent inhibition for each concentration of Arp-100 relative to the DMSO
control.

» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to calculate the 1Cso value.

Prepare Reagents:
- MMP Enzyme
- Arp-100 Dilutions
- Fluorogenic Substrate

.

Plate Addition:
Assay Buffer, Arp-100,
and MMP Enzyme

:

Incubate at 37°C

:

Add Fluorogenic Substrate

i

Measure Fluorescence
Over Time

.

Calculate Reaction Velocities
and Percent Inhibition

Determine ICso Value
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Workflow for In Vitro MMP Inhibition Assay.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol is a generalized representation of the method used to assess the anti-invasive
properties of Arp-100 on HT1080 fibrosarcoma cells.

Materials:

HT1080 fibrosarcoma cell line

Boyden chamber inserts with a porous membrane (e.g., 8 um pore size)

Matrigel basement membrane matrix

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

Arp-100

Staining solution (e.g., Diff-Quik)
Procedure:

o Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow
it to solidify.

e Culture HT1080 cells to sub-confluency and then serum-starve them overnight.

e Harvest the cells and resuspend them in serum-free medium containing different
concentrations of Arp-100 or DMSO as a control.

e Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
 Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

 Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37 °C
in a CO2z incubator.
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 After incubation, remove the non-invading cells from the upper surface of the membrane with
a cotton swab.

o Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.qg.,
methanol).

» Stain the fixed cells with a staining solution.
e Count the number of stained, invaded cells in several microscopic fields for each insert.

o Calculate the percent inhibition of invasion for each concentration of Arp-100 compared to
the control.

Conclusion and Future Perspectives

Arp-100 stands as a testament to the power of rational drug design in achieving selective
enzyme inhibition. Its discovery provided the research community with a valuable tool to probe
the specific roles of MMP-2 in various biological and pathological processes. The high
selectivity of Arp-100 for MMP-2 over other MMPs, particularly MMP-1, represented a
significant advancement in the field of MMP inhibitor development.

While the trajectory of Arp-100 from a research compound to a clinical candidate is not publicly
documented, its foundational science underscores the potential for developing highly selective
MMP inhibitors for therapeutic use. Future research could focus on leveraging the structural
insights gained from Arp-100 to design next-generation inhibitors with improved
pharmacokinetic properties and in vivo efficacy. Furthermore, the use of Arp-100 in preclinical
models continues to be instrumental in elucidating the complex roles of MMP-2 in disease
progression, potentially uncovering new therapeutic avenues for a range of disorders.

Disclaimer: Arp-100 is intended for research use only and is not approved for human or
veterinary use. The information provided in this document is for scientific and educational
purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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